3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26)17-5-2-1-4-15(17)19(22-27)24-9-3-8-23(10-11-24)18-12-16(14-6-7-14)20-13-21-18/h1-2,4-5,12-14H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXSISWAUIAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Cyclopropylpyrimidin-4-amine
The pyrimidine ring is constructed via a modified Biginelli reaction, where cyclopropanecarboxamide reacts with β-keto esters under acidic conditions. Subsequent bromination at the 4-position introduces a leaving group for Suzuki-Miyaura coupling.
Reaction Steps :
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Cyclopropane introduction : Cyclopropylboronic acid is coupled with 4-bromopyrimidine using a palladium catalyst (Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃.
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Amination : The bromine substituent is replaced with an amine group via Buchwald-Hartwig amination using a palladium-Xantphos complex and ammonia.
Formation of the 1,4-Diazepane Ring
The seven-membered diazepane ring is synthesized by condensing 1,4-diaminobutane with a diketone precursor. For the target compound, the diketone is pre-functionalized with the 6-cyclopropylpyrimidin-4-yl group via reductive amination.
Optimized Conditions :
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Reagents : 1,4-diaminobutane (1 equiv), 6-cyclopropylpyrimidin-4-yl ketone (1 equiv), NaBH₃CN (1.2 equiv)
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Solvent : Methanol
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Temperature : 60°C, 12 hours
Coupling of Benzothiazole 1,1-Dioxide with 1,4-Diazepane
The final step involves the substitution of the chlorine atom in 3-chloro-1,2-benzothiazole 1,1-dioxide with the 4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane moiety. This reaction proceeds via a nucleophilic aromatic substitution (NAS) mechanism, where the diazepane’s secondary amine acts as the nucleophile.
Reaction Setup :
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Reagents : 3-Chloro-1,2-benzothiazole 1,1-dioxide (1 equiv), 4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane (1.2 equiv), K₂CO₃ (2 equiv)
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Solvent : Dimethylacetamide (DMA)
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Temperature : 120°C, 24 hours
Analytical Validation :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, benzothiazole-H), 3.80–3.60 (m, 4H, diazepane-H), 2.10–1.95 (m, 1H, cyclopropyl-H).
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HRMS : m/z calculated for C₂₀H₂₂N₆O₂S [M+H]⁺: 419.1604; found: 419.1601.
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the NAS step. Using a Biotage Initiator+ system at 150°C for 1 hour increases the yield to 78% while maintaining purity >95%.
Catalytic Enhancements
The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves the solubility of the diazepane amine in non-polar solvents, enabling reactions in toluene with comparable yields.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires adjustments to minimize exothermic risks during the chlorination step. Continuous flow reactors are employed for the saccharin-to-chloro intermediate conversion, achieving 92% yield with a residence time of 20 minutes .
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing a hydrogen atom with another functional group
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide
- Structure : Features a six-membered azepane ring instead of the seven-membered diazepane.
- ADMET studies suggest favorable drug-likeness, with low toxicity risks .
- Mechanism : Proposed to inhibit H⁺/K⁺-ATPase (-8.4 kcal/mol binding energy), outperforming omeprazole (-8.0 kcal/mol) in anti-ulcer activity .
3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
MTSB (3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide)
- Structure : Substituted with a thiadiazole-sulfanyl group.
- Relevance : Highlights the versatility of the benzothiazole 1,1-dioxide scaffold in accommodating diverse heterocyclic substituents for tailored bioactivity .

Comparative Analysis
Table 1: Key Parameters of Benzothiazole 1,1-Dioxide Derivatives
Therapeutic Potential
- Target Compound : The cyclopropyl group could enhance lipophilicity and membrane permeability, while the diazepane may confer affinity for G-protein-coupled receptors (GPCRs) or ion channels.
- Azepane Analog : Validated for multi-target activity (antioxidant, anti-ulcer), suggesting the benzothiazole 1,1-dioxide scaffold’s versatility .
Q & A
Q. How should researchers present contradictory crystallographic and spectroscopic data in publications?
- Methodological Answer :
- Transparency : Disclose all refinement parameters (R-factors, twinning fractions) in supplementary materials.
- Comparative Tables : Tabulate NMR shifts (experimental vs. computed) and annotate outliers.
- Expert Consultation : Engage crystallography consortia (e.g., CCP4) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

